2,3',4,4',6-Pentachlorobiphenyl
Overview
Description
2,3’,4,4’,6-Pentachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular structure of 2,3’,4,4’,6-Pentachlorobiphenyl can be found in various databases . It is a biphenyl molecule with five chlorine atoms attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3’,4,4’,6-Pentachlorobiphenyl include a molecular weight of 326.4 g/mol and a XLogP3 of 6.6 . It has no hydrogen bond donor count and no hydrogen bond acceptor count .Scientific Research Applications
Enantioselective Oxidation Research
- Scientific Field: Environmental Science and Pollution Research .
- Application Summary: The compound is used in the study of human cytochrome P450 monooxygenase, which catalyzes the enantioselective oxidation of 2,2′,3,5′,6-pentachlorobiphenyl (PCB 95) and 2,2′,3,4,4′,5′,6-heptachlorobiphenyl (PCB 183) .
- Methods of Application: The study evaluated 13 CYP monooxygenases, namely CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2E1, CYP2J2, CYP3A4, CYP3A5, CYP4F2, and aromatase (CYP19), and revealed that CYP2A6 preferably oxidizes aS-PCB 95 enantioselectively .
- Results: The enantiomer composition was elevated from 0.5 (racemate) to 0.54. In addition, following incubation with CYP2A6, the enantiomer fraction (EF) of PCB 95 demonstrated a time-dependent increase .
Neurotoxicity Study
- Scientific Field: Chemical Research in Toxicology .
- Application Summary: 2,3’,4,4’,6-Pentachlorobiphenyl (PCB 95) is used in the study of its metabolism by cytochrome P450 enzymes into neurotoxic metabolites .
- Methods of Application: Transgenic mouse models were given a single oral dose of PCB 95 (1.0 mg/kg) and were euthanized 24 h later for analysis .
- Results: PCB 95 levels were highest in adipose tissue, followed by the liver, brain, and blood. Adipose tissue levels were significantly higher in wild-type (WT) mice than in Cyp2abfgs-null (KO) or CYP2A6-transgenic (KI) mice .
Endocrine Disruption Research
- Scientific Field: Environmental Toxicology .
- Application Summary: 2,3’,4,4’,6-Pentachlorobiphenyl is used in the study of endocrine disruption. It has been found to alter the production of thyroid hormones and bind to estrogen receptors, which can stimulate the growth of certain cancer cells and produce other estrogenic effects, such as reproductive dysfunction .
- Methods of Application: The compound is administered to test subjects, and its effects on hormone production and receptor binding are studied .
- Results: The compound was found to bioaccumulate by binding to receptor proteins such as uteroglobin .
Thyroid Dysfunction Study
- Scientific Field: Molecular Biology .
- Application Summary: 2,3’,4,4’,5-Pentachlorobiphenyl is used in the study of thyroid dysfunction. It has been found to interfere with the Akt/FoxO3a/NIS signaling pathway .
- Methods of Application: Fischer rat thyroid cell line-5 (FRTL-5) cells were treated with PCB118 and the effects on Akt, FoxO3a, and NIS levels were examined .
- Results: PCB118 was found to induce thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway .
Reproductive System Study
- Scientific Field: Reproductive Biology .
- Application Summary: 2,3’,4,4’,5-Pentachlorobiphenyl is used in the study of its effects on the mammalian reproductive system .
- Methods of Application: The compound is administered to test subjects, and its effects on the reproductive system are studied .
- Results: The compound was found to have adverse effects on the reproductive system .
DNA Methylation Study
- Scientific Field: Molecular Biology .
- Application Summary: 2,3’,4,4’,5-Pentachlorobiphenyl is used in the study of DNA methylation in the testis of offspring in mice .
- Methods of Application: The compound is administered to pregnant mice, and its effects on DNA methylation in the testis of offspring are studied .
- Results: The compound was found to have effects on DNA methylation .
Autophagy Induction Study
- Scientific Field: Cellular Biology .
- Application Summary: 2,3’,4,4’,5-Pentachlorobiphenyl has been shown to destroy thyroidal ultrastructure and induce thyrocyte autophagy .
- Methods of Application: The compound is administered to test subjects, and its effects on thyrocyte autophagy are studied .
- Results: The compound was found to promote autophagosome formation in vivo and in vitro .
Safety And Hazards
Future Directions
Future research could focus on further understanding the mechanisms of action of 2,3’,4,4’,6-Pentachlorobiphenyl, particularly its effects on thyroid function . Additionally, more studies are needed to explore the potential impacts of PCB118-contaminated dietary intake during pregnancy on the offspring’s reproductive health .
properties
IUPAC Name |
1,3,5-trichloro-2-(3,4-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-10(16)12(11(17)5-7)6-1-2-8(14)9(15)3-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEQTHQGPZKTQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074185 | |
Record name | 2,3',4,4',6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,4',6-Pentachlorobiphenyl | |
CAS RN |
56558-17-9 | |
Record name | 2,3′,4,4′,6-Pentachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56558-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PCB 119 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',4,4',6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4,4',6-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRA124HZZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.